molecular formula C9H11ClN4 B6185168 2-methyl-5-phenyl-2H-1,2,3-triazol-4-amine hydrochloride CAS No. 2624126-73-2

2-methyl-5-phenyl-2H-1,2,3-triazol-4-amine hydrochloride

Cat. No.: B6185168
CAS No.: 2624126-73-2
M. Wt: 210.7
InChI Key:
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Description

2-Methyl-5-phenyl-2H-1,2,3-triazol-4-amine hydrochloride is a chemical compound that belongs to the class of triazoles. Triazoles are a group of five-membered ring compounds containing three nitrogen atoms in the ring . They are known for their diverse range of biological activities .


Synthesis Analysis

The synthesis of this compound and its analogues often involves a multi-step process. One common method is the three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . Another method involves the intermolecular cycloaddition of tosylhydrazones with nitriles .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms. The molecule also contains a phenyl group and a methyl group attached to the triazole ring .


Chemical Reactions Analysis

Triazoles are known to undergo various chemical reactions. For instance, they can react with alkyl halides in the presence of K2CO3 in DMF to produce 2-substituted 4-bromo-1,2,3-triazoles in a regioselective process . They can also undergo Suzuki cross-coupling reaction to synthesize 2,4,5-trisubstituted triazoles .

Mechanism of Action

While the specific mechanism of action of 2-methyl-5-phenyl-2H-1,2,3-triazol-4-amine hydrochloride is not mentioned in the search results, similar compounds have been evaluated for their in vitro xanthine oxidase (XO) inhibitory activity . This suggests that they might act as inhibitors of the enzyme xanthine oxidase, which is involved in the metabolism of purines in the body .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-5-phenyl-2H-1,2,3-triazol-4-amine hydrochloride involves the reaction of 2-methyl-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid with thionyl chloride to form 2-methyl-5-phenyl-1H-1,2,3-triazole-4-carbonyl chloride. This intermediate is then reacted with ammonia to form 2-methyl-5-phenyl-1H-1,2,3-triazol-4-amine, which is subsequently treated with hydrochloric acid to form the hydrochloride salt of the final product.", "Starting Materials": [ "2-methyl-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid", "thionyl chloride", "ammonia", "hydrochloric acid" ], "Reaction": [ "Step 1: React 2-methyl-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid with thionyl chloride in anhydrous conditions to form 2-methyl-5-phenyl-1H-1,2,3-triazole-4-carbonyl chloride.", "Step 2: Add ammonia to the reaction mixture from step 1 and stir at room temperature to form 2-methyl-5-phenyl-1H-1,2,3-triazol-4-amine.", "Step 3: Treat the product from step 2 with hydrochloric acid to form the hydrochloride salt of 2-methyl-5-phenyl-2H-1,2,3-triazol-4-amine." ] }

CAS No.

2624126-73-2

Molecular Formula

C9H11ClN4

Molecular Weight

210.7

Purity

95

Origin of Product

United States

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